Norepinephrine Tartrate Impurity 3
Description
Properties
CAS No. |
35538-87-5 |
|---|---|
Molecular Formula |
C8H11NO6S |
Molecular Weight |
249.24 |
Appearance |
Grey-Brown Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
This is a controlled substance:Next for Status |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution and Enantiomeric Impurity Generation
The synthesis of L-norepinephrine bitartrate involves resolving racemic (dl)-norepinephrine using chiral auxiliaries like L-(+)-tartaric acid. As disclosed in US10865180B2, the process includes:
-
Treating dl-norepinephrine base with D-(−)-tartaric acid in water and organic solvents to isolate crude L-norepinephrine bitartrate.
-
Converting the bitartrate to L-norepinephrine free base using ammonia.
-
Recrystallizing with L-(+)-tartaric acid to achieve >99.5% enantiomeric excess.
Key Impurity Source : Residual D-norepinephrine persists if the resolution step is incomplete. For instance, using suboptimal equivalents of tartaric acid or inadequate recrystallization cycles yields 1–4% D-enantiomer.
Sulfonation Byproduct Formation
Sodium metabisulfite, added as an antioxidant, reacts with norepinephrine under acidic conditions to form noradrenaline sulfonic acid . The CN111700859A patent details this reaction during injection preparation:
This impurity peaks at 4% in commercial formulations without stringent process controls.
Analytical Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Methods
The CN111700859A patent prescribes the following HPLC conditions for impurity detection:
| Parameter | Specification |
|---|---|
| Column | Aminopropyl silane bonded silica gel |
| Mobile Phase | Phosphate buffer (pH 6.0):Acetonitrile (75:25) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Using this method, D-norepinephrine elutes at a distinct retention time (RRT ≈ 0.3) from the L-enantiomer, enabling quantification via area normalization. Noradrenaline sulfonic acid is detected at RRT ≈ 9.0 min, with a control limit of ≤4.0%.
Comparative Impurity Profiles
Table 1 contrasts impurity levels in experimental vs. commercial batches:
| Impurity | Example 1 (Patent) | Commercial Product |
|---|---|---|
| D-Norepinephrine | ≤4.0% | 6.2% |
| Noradrenaline Sulfonic Acid | ≤4.0% | 8.5% |
| Total Impurities | ≤0.5% | 1.8% |
Mitigation Strategies in Industrial Preparation
Optimized Chiral Resolution
Antioxidant and Process Controls
-
Sodium Metabisulfite Limitation : Restricting sodium metabisulfite to 0.01–0.2% minimizes sulfonic acid formation.
-
Nitrogen Sparging : Dissolved oxygen reduction to ≤4 ppm prevents oxidative degradation.
Case Study: Patent CN111700859A Formulation
The patented injection formulation achieves superior impurity control through:
Chemical Reactions Analysis
Norepinephrine Tartrate Impurity 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Pharmacological Context
Norepinephrine, also known as noradrenaline, is employed in the management of acute hypotensive states, particularly in critical care scenarios such as septic shock. Its primary action involves stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The presence of impurities like Norepinephrine Tartrate Impurity 3 can influence the pharmacokinetics and pharmacodynamics of norepinephrine formulations, thereby affecting patient outcomes.
Stability and Formulation Development
The stability of norepinephrine solutions is a significant concern due to the compound's susceptibility to degradation. Research indicates that the inclusion of stabilizing agents can mitigate the effects of impurities:
- Stabilization Techniques : Studies have shown that adding antioxidants like sodium metabisulfite can help preserve norepinephrine's integrity during storage and administration . However, excessive amounts may pose risks to patients, necessitating careful formulation strategies.
- Formulation Innovations : Recent advancements focus on developing prefilled syringes that maintain norepinephrine's stability without harmful additives. For instance, a formulation devoid of sodium metabisulfite demonstrated prolonged stability over 12 months at room temperature .
Clinical Applications
This compound may have implications in various clinical applications:
- Vasopressor Therapy : As a first-line treatment for septic shock, norepinephrine's effectiveness can be influenced by the presence of impurities. Ensuring high purity levels is crucial to minimize adverse effects and enhance therapeutic outcomes.
- Research on Dosage Limits : Retrospective studies indicate that higher doses of norepinephrine may be safely administered under specific conditions. Case reports highlight successful outcomes even at elevated dosages, emphasizing the need for ongoing research into the safety profiles of different formulations3.
Toxicology and Safety Considerations
Understanding the toxicological profile of norepinephrine and its impurities is vital for safe clinical use:
- Toxicological Data : While acute toxicity studies provide insights into potential risks, there remains a lack of comprehensive data on chronic exposure effects related to impurities like this compound. Monitoring adverse reactions in clinical settings is essential for patient safety.
- Regulatory Standards : Compliance with pharmacopoeial standards ensures that formulations meet safety and efficacy benchmarks. The European Pharmacopoeia outlines specific criteria for assessing the purity and quality of norepinephrine products .
Summary Table of Key Findings
| Application Area | Key Insights |
|---|---|
| Pharmacology | Norepinephrine acts primarily on alpha-adrenergic receptors; impurities can affect efficacy. |
| Stability | Use of antioxidants can enhance stability; formulations without harmful additives show promise. |
| Clinical Use | High doses may be effective; careful monitoring required to mitigate risks associated with impurities. |
| Toxicology | Limited data on chronic exposure; ongoing monitoring necessary for safety assessments. |
| Regulatory Compliance | Adherence to pharmacopoeial standards is crucial for ensuring product quality and patient safety. |
Mechanism of Action
The mechanism of action of Norepinephrine Tartrate Impurity 3 is closely related to that of norepinephrine. Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors and as an inotropic stimulator of the heart by acting on beta-adrenergic receptors . It increases blood pressure and cardiac output by causing vasoconstriction and enhancing myocardial contractility. The molecular targets and pathways involved include the alpha-1 and alpha-2 adrenergic receptors, which mediate vasoconstriction, and the beta-1 adrenergic receptors, which mediate increased heart rate and contractility .
Comparison with Similar Compounds
Norepinephrine Tartrate Impurity 2
Adrenaline Tartrate Impurity B
- CAS: Not explicitly listed (referred to as "Adrenaline Tartrate Impurity B" in EP monographs).
- Molecular Formula: C₈H₁₁NO₃·C₄H₆O₆·H₂O (noradrenaline tartrate monohydrate analog).
- Structure : Likely a tartrate salt-related byproduct with modifications in the catecholamine backbone.
- Key Difference : Contains tartrate counterions and lacks the sulfate group present in Impurity 3 .
Tolterodine Tartrate Impurity (des-N,N-diisopropyl tolterodine)
- CAS: Not provided.
- Molecular Formula: C₁₉H₂₁NO₂ (based on ).
- Structure : A dealkylated metabolite lacking isopropyl groups.
- Key Difference: Structurally unrelated to norepinephrine but highlights the role of synthetic intermediates in impurity formation .
Comparative Analysis of Degradation Pathways
Oxidative Degradation Products
- Metoprolol Tartrate Impurity N: A nonchromophoric alcohol derivative (3-isopropylamino-1,2-propanediol) formed under oxidative stress. Unlike Impurity 3, it lacks aromaticity and sulfate groups, emphasizing pathway-specific differences .
- Varenicline DP-I : An oxidative impurity with a molecular formula of C₁₃H₁₄N₃O₂, showcasing the role of heterocyclic ring modifications in degradation .
Analytical and Regulatory Considerations
Detection Methods
- UPLC and HILIC-CAD: Used for resolving nonchromophoric impurities (e.g., metoprolol’s Impurity N) and sulfate esters like Norepinephrine Impurity 3. Stability-indicating methods are critical for validation .
- HR-MS and NMR : Essential for structural elucidation, as demonstrated in varenicline DP-I and tolterodine impurity studies .
Regulatory Thresholds
- ICH Guidelines : Specify limits for "unspecified impurities" (typically ≤0.10%) and emphasize method validation for reproducibility .
- USP Monographs: Highlight the need for consistent terminology (e.g., "unspecified impurities" vs. "any individual impurity") to align with global standards .
Data Table: Key Properties of Norepinephrine Tartrate Impurity 3 and Comparators
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Parent Drug |
|---|---|---|---|---|---|
| This compound | 35538-87-5 | C₈H₁₁NO₆S | 249.24 | Sulfate ester | Norepinephrine |
| Norepinephrine Tartrate Impurity 2 | 24159-36-2 | C₈H₁₁NO₅S | 233.24 | Sulfonic acid | Norepinephrine |
| Adrenaline Tartrate Impurity B | Not available | C₁₂H₁₇NO₉ | 337.28 | Tartrate salt | Epinephrine |
| Metoprolol Tartrate Impurity N | Not available | C₆H₁₅NO₂ | 133.19 | Alcohol | Metoprolol |
Biological Activity
Norepinephrine Tartrate Impurity 3 is an impurity associated with the synthesis of norepinephrine tartrate, a critical neurotransmitter and hormone involved in the body's fight-or-flight response. Understanding its biological activity is essential for ensuring the safety and efficacy of pharmaceutical formulations containing norepinephrine.
Overview of Norepinephrine and Its Impurities
Norepinephrine (noradrenaline) primarily functions by interacting with alpha-adrenergic receptors, leading to physiological responses such as vasoconstriction and increased blood pressure. Impurities like this compound can arise during the synthesis process and may influence the pharmacological properties of norepinephrine formulations.
Target Receptors:
- Alpha-Adrenergic Receptors: this compound primarily targets these receptors, which are crucial for mediating vasoconstriction and increasing peripheral resistance.
Biochemical Pathways:
- The compound affects the sympathetic nervous system, acting as a peripheral vasoconstrictor. Its interaction with alpha receptors leads to an increase in blood pressure, a vital response during stress or shock states.
Pharmacokinetics
Norepinephrine is rapidly metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to various metabolites that are primarily excreted in urine. The pharmacokinetic profile indicates a short half-life, typically around 2-2.5 minutes after intravenous administration, necessitating continuous infusion for sustained effects .
Table 1: Biological Effects of this compound
| Effect | Description |
|---|---|
| Vasoconstriction | Increases peripheral resistance and blood pressure through alpha receptor activation. |
| Cellular Effects | Modulates cell signaling pathways, influencing gene expression and cellular metabolism. |
| Metabolic Pathways | Involves interactions with various enzymes affecting metabolic flux. |
Case Studies and Research Findings
-
Stability and Efficacy Study:
A study assessing the stability of norepinephrine formulations highlighted that impurities like this compound could significantly affect drug potency over time. The assay showed a decrease in potency from 99.9% at baseline to 92.2% after three months, emphasizing the importance of monitoring impurities . -
Mortality Prediction in Septic Shock:
Research involving septic shock patients indicated that the formulation of norepinephrine (tartrate vs. base) significantly influenced mortality predictions based on dosing strategies. For instance, at higher doses (1 µg/kg/min), mortality rates differed substantially between formulations, underscoring the clinical relevance of understanding impurities like this compound .
Dosage Effects in Animal Models
In animal studies, particularly with anesthetized dogs, varying dosages of norepinephrine resulted in significant changes in mean arterial pressure (MAP). These findings suggest that impurities can alter the expected pharmacodynamic responses, necessitating careful consideration during dosage calculations.
Q & A
Q. Methodological Answer :
-
Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV detection is the primary method, using a C18 column and mobile phase optimized for polar impurities (e.g., ammonium acetate buffer with acetonitrile gradient). System suitability must achieve a resolution ≥2.0 between the impurity and the main compound .
-
Quantification : Use relative response factors (RRFs) derived from impurity reference standards. Calculate impurity percentages using the formula:
where and are peak areas of the impurity and standard, and are concentrations .
-
Thresholds : Disregard peaks <0.05% of the principal peak (USP recommendations) .
How should researchers design stability studies to monitor this compound under ICH conditions?
Q. Methodological Answer :
- Study Design : Conduct forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) to identify degradation pathways. Use accelerated conditions (40°C/75% RH for 6 months) per ICH Q1A(R2) .
- Impurity Tracking : Compare impurity profiles against Reference Listed Drug (RLD) data to distinguish process-related impurities from degradation products. Employ LC-MS for structural confirmation of new degradation impurities .
- Data Interpretation : Correlate impurity formation kinetics with Arrhenius equations to predict shelf-life .
Advanced Research Questions
How can structural elucidation challenges for trace-level this compound be addressed?
Q. Methodological Answer :
- Hyphenated Techniques : Use LC-NMR or LC-HRMS to isolate and characterize impurities at <0.1% levels. For overlapping signals, employ 2D NMR (e.g., COSY, HSQC) to resolve spectral ambiguities .
- Synthesis of Analogues : If reference standards are unavailable, synthesize structural analogues (e.g., isotopic labeling or deuterated compounds) to confirm fragmentation patterns in MS/MS .
- Case Study : In a 2021 USP study, impurities with similar core structures to Norepinephrine Tartrate (e.g., Zolpidem Tartrate impurities) were resolved using column-switching techniques to enhance sensitivity .
What regulatory justifications are required when this compound exceeds ICH identification thresholds?
Q. Methodological Answer :
- Threshold Compliance : Per ICH Q3A(R2), impurities ≥0.10% (daily dose ≤2g) require identification. If thresholds are exceeded, provide:
- Regulatory Precedents : The European Pharmacopeia allows cross-referencing monographs (e.g., General Chapter <476>) to justify unspecified impurities if adequate safety data exists .
- Risk Assessment : Include genotoxicity studies (Ames test) and literature references to demonstrate impurity safety .
How can researchers validate analytical methods for this compound in complex matrices?
Q. Methodological Answer :
- Validation Parameters : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, linearity, and robustness. Use spike-and-recovery experiments in placebo matrices (e.g., tablet excipients) .
- Matrix Effects : Mitigate ion suppression in LC-MS via dilution or solid-phase extraction (SPE). For example, a 2024 EMA guidance highlights SPE cartridges with hydrophilic-lipophilic balance (HLB) for catecholamine impurities .
- Cross-Validation : Compare results with orthogonal methods (e.g., capillary electrophoresis) to confirm method robustness .
Critical Analysis of Contradictions in Evidence
- Threshold Discrepancies : USP Chapter <466> permits unspecified impurities up to 0.10%, while ICH Q3A(R2) mandates identification at ≥0.10%. Resolution: Apply stricter ICH thresholds for regulatory submissions .
- Synthesis Challenges : EMA allows waiving impurity synthesis if structural instability is proven, whereas USP requires documented isolation attempts. Recommendation: Align with EMA’s case-by-case justification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
